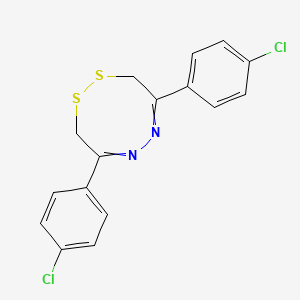![molecular formula C45H64N2O4 B15164842 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid CAS No. 477720-96-0](/img/structure/B15164842.png)
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a benzoic acid moiety, which is a common organic acid. The presence of dodecyloxy groups adds to its hydrophobic characteristics, making it an interesting subject for research in materials science and chemistry.
Métodos De Preparación
The synthesis of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of p-carboxybenzenediazonium chloride, which is then reacted with an appropriate phenol derivative under alkaline conditions to form the diazenyl compound . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.
Reduction: Reduction of the diazenyl group can yield amines, which are useful intermediates in organic synthesis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.
Aplicaciones Científicas De Investigación
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Comparación Con Compuestos Similares
Similar compounds include other diazenylbenzoic acids and derivatives with different substituents on the aromatic rings. For example:
4-[(E)-2-(4-hydroxy-5-methylphenyl)-1-diazenyl]benzoic acid: This compound has a hydroxyl group, which can affect its reactivity and interactions.
4-[(E)-2-(4-chlorophenyl)-1-diazenyl]benzoic acid: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity. The uniqueness of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid lies in its dodecyloxy groups, which impart distinct hydrophobic characteristics and potential for use in specialized applications.
Propiedades
Número CAS |
477720-96-0 |
|---|---|
Fórmula molecular |
C45H64N2O4 |
Peso molecular |
697.0 g/mol |
Nombre IUPAC |
4-[[4-[2-(3,4-didodecoxyphenyl)ethenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C45H64N2O4/c1-3-5-7-9-11-13-15-17-19-21-35-50-43-34-27-39(37-44(43)51-36-22-20-18-16-14-12-10-8-6-4-2)24-23-38-25-30-41(31-26-38)46-47-42-32-28-40(29-33-42)45(48)49/h23-34,37H,3-22,35-36H2,1-2H3,(H,48,49) |
Clave InChI |
HLZMCBIYSJPOTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
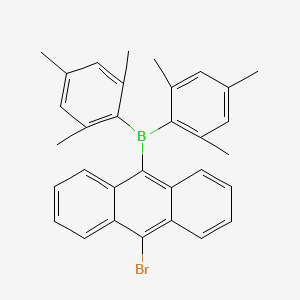
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)

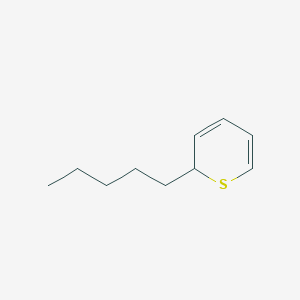
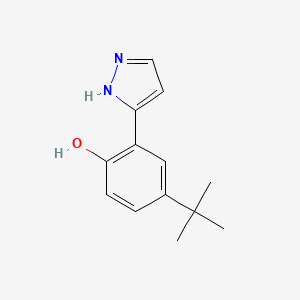
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
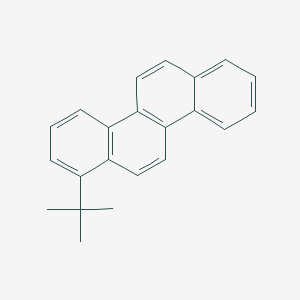
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
